molecular formula C13H14O5 B11784303 3-(2-Ethoxyethoxy)benzofuran-2-carboxylic acid

3-(2-Ethoxyethoxy)benzofuran-2-carboxylic acid

Cat. No.: B11784303
M. Wt: 250.25 g/mol
InChI Key: FTHBBCBOBGDLAY-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethoxy)benzofuran-2-carboxylicacid is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities. This particular compound is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyethoxy)benzofuran-2-carboxylicacid typically involves the reaction of benzofuran derivatives with ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(2-Ethoxyethoxy)benzofuran-2-carboxylicacid involves large-scale chemical reactions using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as distillation and crystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyethoxy)benzofuran-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2-Ethoxyethoxy)benzofuran-2-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)benzofuran-2-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Ethoxybenzofuran: A derivative with a single ethoxy group.

    3-(2-Methoxyethoxy)benzofuran-2-carboxylicacid: A similar compound with a methoxyethoxy group instead of ethoxyethoxy.

Uniqueness: 3-(2-Ethoxyethoxy)benzofuran-2-carboxylicacid stands out due to its unique ethoxyethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

3-(2-ethoxyethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14O5/c1-2-16-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)

InChI Key

FTHBBCBOBGDLAY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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